Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride
Description
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride (CAS: 1286265-65-3) is a piperidine-derived benzoate ester with a molecular formula of C₁₄H₂₀N₂O₂·2HCl and a molecular weight of 321.24 g/mol . Structurally, it features a benzoate ester core substituted with a piperidine ring bearing an aminomethyl group. The compound is synthesized for research and industrial applications, including use as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis .
Key properties include:
- Physical State: Typically supplied as a white to off-white crystalline powder.
- Purity: Industrial-grade purity ≥99% .
- Regulatory Compliance: Compliant with REACH and ISO standards, indicating its suitability for regulated environments .
Safety data sheets (SDS) highlight standard handling precautions, including respiratory and skin protection during use.
Properties
IUPAC Name |
methyl 4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)14-4-2-13(3-5-14)11-17-8-6-12(10-16)7-9-17;;/h2-5,12H,6-11,16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZBNKFHDHZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the production of polymers and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
Key Observations:
Piperidine Substitution: The target compound and 4-(Diphenylmethoxy)piperidine Hydrochloride both feature a piperidine ring. However, the latter lacks the aminomethyl and benzoate groups, instead incorporating a bulky diphenylmethoxy substituent, which may reduce solubility compared to the target compound .
Simpler Analogues: Methyl 4-(aminomethyl)benzoate hydrochloride represents a minimalist analogue without the piperidine ring, resulting in lower molecular weight and likely reduced receptor-binding specificity .
Functional and Regulatory Comparisons
Key Observations:
Toxicity: The target compound lacks comprehensive toxicological data, while simpler analogues like Methyl 4-(aminomethyl)benzoate hydrochloride have established safety protocols due to their widespread use .
In contrast, the target compound’s REACH compliance emphasizes its industrial applicability .
Application Scope: Piperidine derivatives with pyridinyl groups (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) are prioritized in drug discovery due to enhanced binding affinity, whereas the target compound’s ester functionality may favor metabolic stability .
Research and Development Implications
- Target Compound: Its dual aminomethyl and benzoate groups make it a versatile scaffold for modifying pharmacokinetic properties (e.g., solubility, bioavailability) in drug design .
- Diphenylmethoxy Analogue : The bulky substituent may hinder blood-brain barrier penetration, limiting its utility in CNS-targeted therapies .
- Hydroxypropoxy Derivative: The hydrophilic linker could improve water solubility, advantageous for intravenous formulations .
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